4-Azidophenacyl bromide, (carbonyl-14C)-

Photoaffinity labeling Radiolabeling strategy Isotopic tracer stability

Researchers using 3H-labeled photoaffinity probes face daily decay corrections, autoradiolysis, and isotopic exchange artifacts that compromise crosslinking stoichiometry. 4-Azidophenacyl bromide-(carbonyl-14C) (CAS 57122-94-8) resolves these with its 5,730-year 14C half-life and carbonyl-label position resistant to exchange chemistry. • Direct radiometric quantification of crosslinking stoichiometry via standard liquid scintillation counting-no decay correction required • Sulfhydryl-directed α-bromo ketone achieves single-site attachment at pH 7.0-8.0; phenyl azide generates reactive nitrene upon UV irradiation (250-310 nm) for covalent insertion into proximal sites • 9 Å probe arm delivers 2-fold higher crosslinking efficiency vs. 12 Å analogs; >90% P-site specificity validated in ribosomal functional mapping studies

Molecular Formula C8H6BrN3O
Molecular Weight 242.05 g/mol
CAS No. 57122-94-8
Cat. No. B1501353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidophenacyl bromide, (carbonyl-14C)-
CAS57122-94-8
Molecular FormulaC8H6BrN3O
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-]
InChIInChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2/i8+2
InChIKeyLZJPDRANSVSGOR-PPJXEINESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azidophenacyl Bromide (Carbonyl-14C) – Identity & Procurement


4-Azidophenacyl bromide, (carbonyl-14C)- (CAS 57122-94-8) is the carbonyl-14C isotopically labeled form of p-azidophenacyl bromide (APB), a heterobifunctional photoaffinity crosslinking reagent belonging to the aryl azide class [1]. The compound bears an α-bromo ketone moiety for nucleophilic displacement by sulfhydryl groups at pH 7.0–8.0, and a phenyl azide that generates a reactive nitrene upon UV irradiation (~250–310 nm) enabling covalent insertion into proximal macromolecular sites . The 14C atom is positioned at the ketone carbonyl (C-1), rendering the molecule distinguishable from ring-tritiated (3,5-3H) or unlabeled analogs for quantitative radiometric detection [2]. This compound is supplied as an off-white crystalline solid (mp 68–70 °C) with molecular formula C7(14C)H6BrN3O and molecular weight 242.05 g/mol .

Why Unlabeled and Tritiated Analogs Cannot Substitute


Substituting unlabeled APB (CAS 57018-46-9) or ring-tritiated [3,5-3H]PAPB for the carbonyl-14C form introduces distinct experimental liabilities. The unlabeled compound precludes direct radiometric quantification of crosslinking stoichiometry and requires indirect detection methods [1]. The ring-tritiated analog achieves specific activities up to 50 Ci/mmol but demands specialized tritium handling facilities and carries risk of 3H exchange or autoradiolysis during long-term storage [2]. The carbonyl-14C label, by contrast, resides on a chemically distinct functional group (ketone carbonyl) that is not susceptible to the same exchange chemistry as aromatic ring positions, and the 14C isotope provides a stable β-emission signal (t₁/₂ = 5,730 years) compatible with standard liquid scintillation counting without the rapid decay and radiolytic decomposition issues associated with tritium . Furthermore, the 2-14C positional isomer (labeled at the α-methylene carbon) has been explicitly used as an internal radiometric tracer to quantify off-target incorporation into cysteine-depleted protein mutants [3], demonstrating that label position matters for experimental interpretation.

Quantitative Differentiation from Closest Analogs


Carbonyl-14C Stable Radiometric Quantification vs Ring-Tritiated Analogs

The carbonyl-14C isotopomer (CAS 57122-94-8) carries the radiolabel at the ketone carbonyl carbon, which is chemically differentiated from both the ring-tritiated [3,5-3H]PAPB (specific activity 50 Ci/mmol) and the 2-14C methylene-labeled variant [1]. Smith et al. (1990) explicitly compared the carbonyl-14C and ring-3H versions, noting that the 14C derivative had lower specific activity but that the 3H version required specialized handling for synthesis and storage [1]. The 14C isotope (t₁/₂ = 5,730 yr) provides decay-rate stability that eliminates the need for daily decay correction required for 3H (t₁/₂ = 12.3 yr), and the carbonyl position avoids potential 3H exchange from aromatic ring positions under acidic or photolytic conditions . The [2-14C]APB variant has been used as an internal quantification standard in protein crosslinking studies—Zhang et al. (1995) reported that incorporation of [2-14C]APB into cysteine-less UmuD/C24A was 43% of incorporation into wildtype UmuD, enabling direct quantification of cysteine-independent vs. cysteine-dependent labeling [2].

Photoaffinity labeling Radiolabeling strategy Isotopic tracer stability

Site-Specific Sulfhydryl-Directed Attachment vs Amino-Reactive Probes

In a direct head-to-head comparison within a single experimental system, Bayan and Thérisod (1992) employed two photoactivable reagents to derivative acyl carrier protein (ACP) for membrane crosslinking studies: para-azidophenacyl bromide (pAPA), which reacts with the sulfhydryl (SH) of the ACP phosphopantetheine prosthetic group, and the N-hydroxysuccinimide ester of 4-azidosalicylic acid (NHS-ASA), which reacts with protein amino groups [1]. Both reagents successfully enabled specific crosslinking of ACP to the inner membrane glycerol-3-phosphate acyltransferase (GPAT), but pAPA provided site-specific modification of the single prosthetic group SH, whereas NHS-ASA modified multiple surface lysine residues [1]. This sulfhydryl-directed reactivity of the α-bromo ketone moiety is a defining feature of the APB scaffold and is preserved in the carbonyl-14C isotopomer, enabling pre-determined attachment stoichiometry at cysteine residues or thiol-containing cofactors [2].

Heterobifunctional crosslinking Cysteine targeting Acyl carrier protein

Crosslinking Yield vs Cysteine Selectivity Trade-off

Zhang et al. (1995) conducted a direct comparative analysis of p-azidophenacyl bromide (APB) and the newly synthesized p-azidoiodoacetanilide (AIA) for photoaffinity crosslinking of the Escherichia coli UmuD protein [1]. In the wildtype UmuD homodimer (containing a single cysteine per monomer), APB achieved 39% crosslinking efficiency versus 30% for AIA—a 1.3-fold higher absolute yield [1]. However, crosslinking of the cysteine-depleted mutant UmuD/C24A revealed a critical specificity difference: APB produced 16% crosslinked dimer (indicating substantial cysteine-independent reactivity), whereas AIA produced only 2% [1]. Radiometric quantification using the [2-14C]APB tracer confirmed that incorporation into UmuD/C24A was 43% of wildtype levels, versus only 13% for [2-14C]AIA [1]. This demonstrates that APB provides higher overall crosslinking yield but with broader residue reactivity, while AIA offers superior cysteine selectivity at the cost of reduced absolute efficiency.

Protein crosslinking Cysteine specificity UmuD mutagenesis

9 Å Probe Arm Delivers Higher Ribosomal Crosslinking Efficiency

Hsu et al. (1984) systematically compared two photoaffinity probe lengths attached to the 4-thiouridine residue at position 8 of E. coli tRNAPhe and tRNAVal: the 9 Å p-azidophenacyl probe and the 12 Å p-azidophenacyl acetate probe [1]. In ribosomal A-site crosslinking experiments, the 9 Å p-azidophenacyl probe was approximately twice as efficient as the 12 Å p-azidophenacyl acetate probe at generating covalent tRNA–ribosome adducts, and this 2-fold efficiency ratio remained invariant across Mg²⁺ concentrations from 5 to 15 mM [1]. The p-azidophenacyl (9 Å) probe specifically crosslinked exclusively to 30S ribosomal subunit protein(s), with no labeling of 23S rRNA or 50S proteins observed [2]. This demonstrates that the shorter, more rigid p-azidophenacyl arm restricts the reach of the photogenerated nitrene, yielding higher effective crosslinking density within a defined spatial radius (~9 Å) compared to the extended 12 Å analog.

Ribosome structural biology tRNA photocrosslinking Probe geometry

Ribosomal P-Site Crosslinking Efficiency and Specificity

Schwartz and Ofengand (1974) established the foundational quantitative performance metrics for p-azidophenacyl bromide as a ribosomal photoaffinity probe [1]. Using p-azidophenacyl-[3H]valyl-tRNA bound noncovalently to the ribosomal P site, irradiation resulted in covalent attachment of 15–20% of the noncovalently bound tRNA to ribosomes, with linking occurring exclusively to the 16S RNA of the 30S subunit [1]. The derivatized tRNA retained 90–100% of control tRNA activity across all tested functions: aminoacylation, P-site binding, EFTu-dependent A-site binding, ternary complex formation, and polypeptide transfer [1]. In a follow-up study, Schwartz et al. (1978) reported 13–15% crosslinking efficiency with >90% P-site specificity as judged by puromycin reactivity, and demonstrated that 90% of covalent linking was inhibited by prior puromycin treatment, confirming P-site localization [2]. These benchmark efficiencies establish a quantitative baseline for any ribosomal photoaffinity experiment and are specific to the APB scaffold.

Ribosome tRNA binding site mapping Photoaffinity probe

4-Azidophenacyl Bromide (Carbonyl-14C) – Application Scenarios


Decay-Stable Absolute Stoichiometry Determination

When an experimental protocol demands precise determination of crosslinking stoichiometry (mol probe incorporated per mol target) over extended time courses, the carbonyl-14C isotopomer is the reagent of choice. The 5,730-year 14C half-life eliminates the daily decay correction required for 3H probes (12.3 yr t₁/₂), and the carbonyl position avoids aromatic 3H exchange artifacts documented for ring-labeled analogs [1]. Zhang et al. (1995) demonstrated the utility of the [2-14C]APB isotopomer for quantifying cysteine-independent versus cysteine-dependent incorporation ratios in UmuD mutagenesis studies, reporting that incorporation into cysteine-less UmuD/C24A was 43% of wildtype levels [2]. This scenario is directly transferable to any system where off-target labeling must be quantified against specific site modification.

Ribosomal Functional Site Mapping at 9 Å Resolution

For structural biology groups mapping ribosomal functional sites, the 9 Å p-azidophenacyl probe arm provides a defined molecular ruler that yields 2-fold higher crosslinking efficiency than the 12 Å p-azidophenacyl acetate analog, with the efficiency ratio invariant across physiologically relevant Mg²⁺ concentrations (5–15 mM) [3]. The carbonyl-14C label enables direct quantification of crosslinking yield without relying on [3H]aminoacyl-tRNA preparations, which require specialized radiochemical synthesis. Baseline performance benchmarks of 15–20% covalent attachment efficiency with >90% P-site specificity have been established [4], providing validation criteria for experimental protocols.

Site-Specific Attachment to Single Cysteine Proteins

In contrast to amino-reactive photoaffinity probes such as NHS-ASA that modify multiple surface lysine residues, pAPA (the unlabeled APB scaffold) achieves single-site attachment at the unique phosphopantetheine sulfhydryl of ACP, as demonstrated by Bayan and Thérisod (1992) in E. coli membrane crosslinking studies [5]. The carbonyl-14C isotopomer preserves this sulfhydryl-directed chemistry while adding the capability to verify 1:1 modification stoichiometry via radiometric assay. This property is critical for experiments where defined attachment geometry is required, such as FRET distance measurements, cryo-EM labeling, or crosslinking mass spectrometry where unambiguous residue-pair identification depends on known probe attachment stoichiometry.

Active-Site Titration of Sulfhydryl Enzymes

The α-bromo ketone moiety of APB acts as an active-site-directed alkylating agent for enzymes possessing reactive cysteine residues at their catalytic sites [6]. Hixson and Hixson (1975) demonstrated that reagent 1 (APB) is an excellent inhibitor of rabbit muscle glyceraldehyde-3-phosphate dehydrogenase [6]. The carbonyl-14C labeled form converts this irreversible inhibition into a quantifiable active-site titration tool: incorporation of 14C counts directly measures the number of modified active-site residues, enabling calculation of catalytic site concentration independent of enzymatic activity assays. The Ki values established for p-azidophenacyl-derived affinity ligands (e.g., p-azidophenacyl-thiocarnitine: Ki = 10 μM vs. carnitine acetyltransferase [7]; p-azidophenacyl-glutathione: Ki = 0.796 mM vs. glyoxalase II [8]) provide quantitative benchmarks for competitive binding assessment.

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